molecular formula C26H24ClF3N4O8 B1193529 Sorafenib-galactosamine

Sorafenib-galactosamine

Cat. No. B1193529
M. Wt: 612.94
InChI Key: AZQZZRFAWFUQPA-WKKMNAASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.

Scientific Research Applications

1. Hepatocellular Carcinoma (HCC) Treatment

Sorafenib, a multikinase inhibitor, is primarily used in the treatment of Hepatocellular Carcinoma (HCC). It prolongs overall survival and delays time to progression in patients with advanced HCC not suitable for curative treatment or transarterial chemoembolization. However, the clinical efficacy of sorafenib is modest, and research has been focused on optimizing its use and overcoming resistance to improve treatment outcomes in HCC (Llovet et al., 2008).

2. Mechanisms of Sorafenib Resistance

The effectiveness of sorafenib in liver cancer is limited due to the development of resistance. Studies have revealed multiple mechanisms behind this resistance, such as the activation of hypoxia-inducible pathways and epithelial-mesenchymal transition. Understanding these mechanisms is crucial for developing more effective individualized therapeutic strategies (Zhu et al., 2017).

3. Targeted Drug Delivery Systems

Research has explored the use of galactosamine (Gal) for targeted drug delivery systems in HCC, leveraging its high binding affinity to asialoglycoprotein receptors overexpressed in HCC cells. This strategy aims to enhance the delivery of potent drugs like sorafenib, improving treatment efficacy and diagnosis via advanced imaging techniques (Yousef et al., 2018).

4. Sorafenib in Other Cancers

Apart from HCC, sorafenib has been investigated for its efficacy in other cancer types, including osteosarcoma. Studies have shown that sorafenib can induce apoptosis and inhibit proliferation in these cancers, suggesting its broader therapeutic potential beyond liver cancer (Grignani et al., 2012).

5. Combination Therapies

Combination therapies involving sorafenib are being studied to enhance its anticancer effects. This includes combining sorafenib with agents like anti-VEGF therapies or kinase inhibitors to overcome resistance mechanisms and improve overall treatment outcomes in cancer patients (Galmiche et al., 2014).

properties

Product Name

Sorafenib-galactosamine

Molecular Formula

C26H24ClF3N4O8

Molecular Weight

612.94

IUPAC Name

4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

InChI

InChI=1S/C26H24ClF3N4O8/c27-17-6-3-13(9-16(17)26(28,29)30)33-25(40)32-12-1-4-14(5-2-12)41-15-7-8-31-18(10-15)23(38)34-20-22(37)21(36)19(11-35)42-24(20)39/h1-10,19-22,24,35-37,39H,11H2,(H,34,38)(H2,32,33,40)/t19-,20-,21+,22-,24-/m1/s1

InChI Key

AZQZZRFAWFUQPA-WKKMNAASSA-N

SMILES

O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Sorafenibgalactosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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